

Chemical structure and molecular weight of Boc-Val-Arg-AMC

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Compound of Interest

Compound Name: *Boc-Val-Arg-AMC*

Cat. No.: *B13334515*

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Technical Guide: Chemical Structure, Molecular Weight, and Application of **Boc-Val-Arg-AMC**

Executive Summary

Boc-Val-Arg-AMC (CAS: 113865-96-6) is a synthetic fluorogenic peptide substrate primarily utilized in the kinetic profiling of serine proteases, with specific affinity for Thrombin and trypsin-like enzymes.[1] While structurally related to the highly efficient thrombin substrate Boc-Val-Pro-Arg-AMC, the dipeptide variant (Val-Arg) offers distinct kinetic properties useful for specificity profiling and inhibitor screening.[1]

This guide provides a definitive technical analysis of **Boc-Val-Arg-AMC**, detailing its physicochemical identity, enzymatic cleavage mechanism, and validated experimental protocols for high-throughput screening (HTS) and kinetic assays.[1]

Part 1: Physicochemical Identity & Structure[1]

Chemical Nomenclature and Classification

Boc-Val-Arg-AMC is a dipeptide derivative capped N-terminally with a tert-butyloxycarbonyl (Boc) protecting group and C-terminally with the fluorophore 7-amino-4-methylcoumarin (AMC).
[1][2][3]

- IUPAC Name: tert-butyl N-[(2S)-1-[[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate hydrochloride[1][2]
- Common Name: **Boc-Val-Arg-AMC**[1][2][3][4][5][6][7][8]
- Sequence: **Boc-Val-Arg-AMC** (VR-AMC)[1]

Molecular Weight and Formula

The molecular weight depends on the salt form.[1] Commercial preparations are typically supplied as the Hydrochloride (HCl) salt to ensure stability and water solubility.[1]

Property	Value (Free Base)	Value (HCl Salt)
CAS Number	113865-96-6	113865-96-6 (Generic)
Formula		
Molecular Weight	530.62 g/mol	~567.09 g/mol
Appearance	White to off-white powder	White lyophilized powder
Solubility	DMSO (>20 mg/mL)	DMSO, Water (limited), Methanol

“

Critical Note on Stoichiometry: When calculating molar concentrations for kinetic assays, researchers must verify the specific salt form (HCl, TFA, or Acetate) on the Certificate of Analysis (CoA) of their specific batch, as the counter-ion significantly alters the weighed mass required for a target molarity.[1]

Part 2: Mechanism of Action

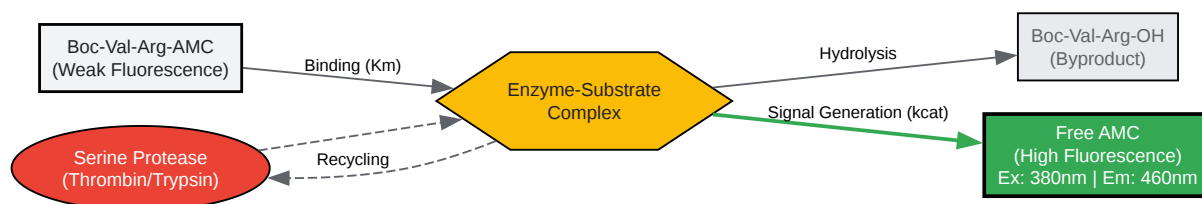
The utility of **Boc-Val-Arg-AMC** relies on the fluorogenic release mechanism.[1] The compound itself is non-fluorescent (or weakly fluorescent) due to the amide linkage between the C-terminus of Arginine and the amine group of the AMC fluorophore.[1]

Enzymatic Cleavage Pathway

Serine proteases (e.g., Thrombin, Trypsin) recognize the basic Arginine residue at the P1 position.[1] The enzyme's catalytic triad (Ser-His-Asp) attacks the scissile amide bond, releasing free AMC.[1]

- Recognition: Enzyme binds **Boc-Val-Arg-AMC**. [1][6]
- Acylation: The peptide bond between Arg and AMC is cleaved. [1]
- Release: Free AMC is released into the solution. [1]
- Fluorescence: Free AMC fluoresces intensely (Ex: 380 nm, Em: 440–460 nm). [1]

Visualization of Cleavage Mechanism



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Caption: Enzymatic hydrolysis pathway of **Boc-Val-Arg-AMC**. The protease cleaves the amide bond at the P1 Arginine site, liberating the fluorophore. [1]

Part 3: Experimental Protocols

Stock Solution Preparation

Boc-Val-Arg-AMC is hydrophobic and prone to hydrolysis in aqueous stock solutions. [1]

- Solvent: High-grade Anhydrous DMSO (Dimethyl sulfoxide). [1]

- Concentration: Prepare a 10 mM or 25 mM master stock.
- Storage: Aliquot into small volumes (e.g., 20–50 μ L) and store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[1][9]

Protocol: Preparing 1 mL of 10 mM Stock (using HCl salt, MW ~567.1)

- Weigh 5.67 mg of **Boc-Val-Arg-AMC**[1][2][8]·HCl.
- Add 1.0 mL of anhydrous DMSO.
- Vortex until fully dissolved.[1]
- Protect from light (wrap tube in foil).

Kinetic Assay Workflow (Thrombin/Trypsin)

This protocol is optimized for a 96-well plate format.[1]

Buffers:

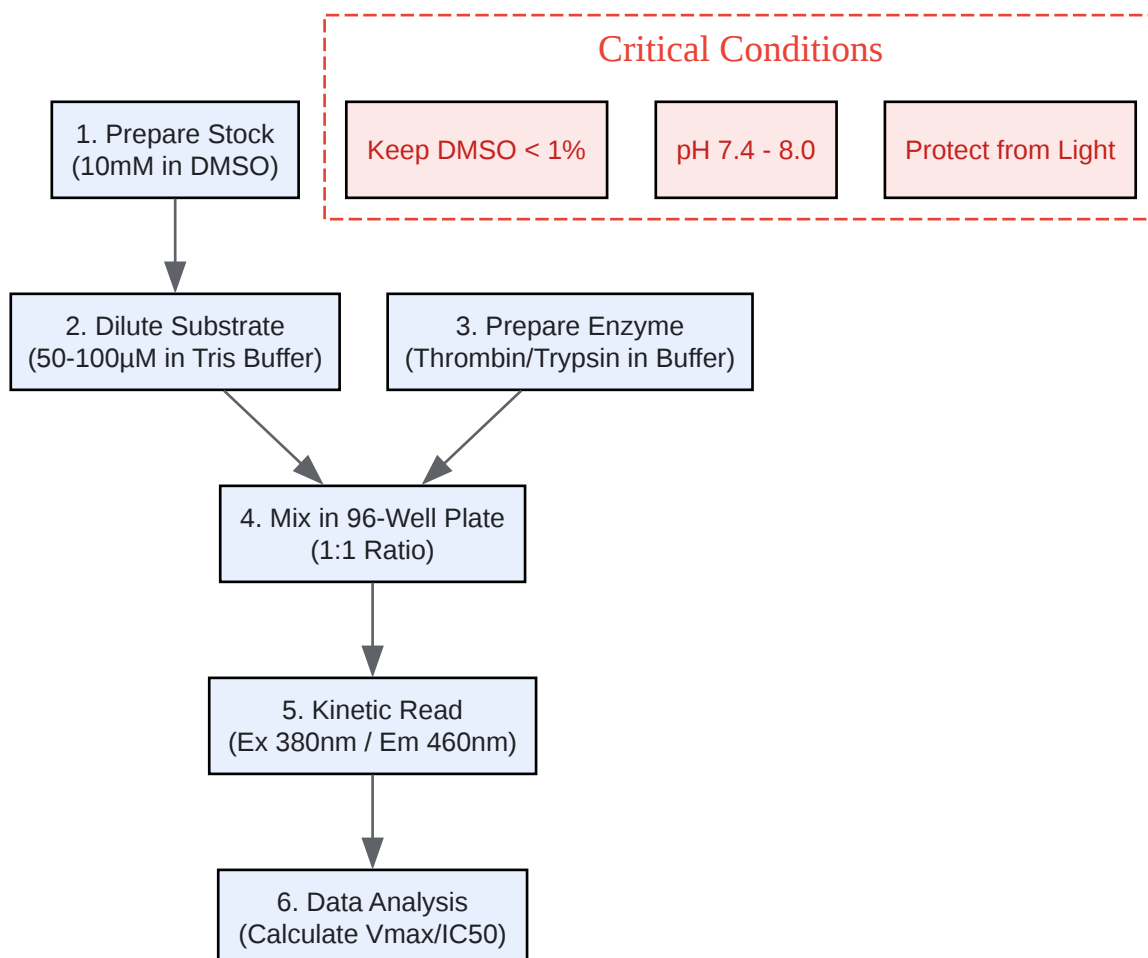
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM
, 0.1% BSA, pH 7.[1]4. (BSA prevents enzyme adsorption to plastic).[1]

Step-by-Step Procedure:

- Enzyme Prep: Dilute the protease (e.g., Thrombin) in Assay Buffer to 2x the desired final concentration (e.g., 2 nM).[1]
- Substrate Prep: Dilute the 10 mM DMSO stock into Assay Buffer to 2x the desired final concentration (e.g., 100 μ M). Note: Keep final DMSO < 1% to avoid enzyme inhibition.[1]
- Plate Setup:
 - Add 50 μ L of Enzyme solution to wells.
 - (Optional) Add 10 μ L of potential inhibitor for screening.[1]

- Incubate for 10–15 min at 37°C.
- Initiation: Add 50 μ L of Substrate solution to start the reaction.
- Measurement: Immediately monitor fluorescence on a plate reader.
 - Mode: Kinetic (read every 30–60 seconds for 20-60 mins).[1]
 - Excitation: 380 nm.[1][2][9][10][11]
 - Emission: 460 nm.[1][2][9][11]

Workflow Diagram



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Caption: Standardized high-throughput screening workflow for protease activity assays using **Boc-Val-Arg-AMC**.

Part 4: Comparative Analysis & Troubleshooting

Specificity: **Boc-Val-Arg-AMC** vs. **Boc-Val-Pro-Arg-AMC**

While the user requested **Boc-Val-Arg-AMC**, it is critical to distinguish it from the more common Boc-Val-Pro-Arg-AMC (VPR).

- **Boc-Val-Pro-Arg-AMC (VPR)**: The Proline at P2 provides optimal conformational fit for Thrombin's active site, resulting in a lower K_m and higher k_{cat} .
[1] It is the "gold standard" for Thrombin.[1]
- **Boc-Val-Arg-AMC (VR)**: Lacks the P2 Proline.[1] It is generally a less efficient substrate for Thrombin but is useful for:
 - Detecting proteases with broader specificity (e.g., Trypsin, Papain).[1]
 - Serving as a control in specificity profiling (to determine the necessity of the P2 Proline).[1]
 - Cost-effective general serine protease detection.[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
High Background Fluorescence	Free AMC in stock (degradation).[1]	Check stock purity. Store solid at -20°C. Prepare fresh stock.
Non-Linear Kinetics	Substrate depletion or Enzyme instability.[1]	Reduce enzyme concentration or shorten assay time. Add BSA to buffer.[1]
Inner Filter Effect	Substrate conc. too high (>200 μM).[1]	Reduce substrate concentration.[1] AMC absorbs at 380nm; high conc.[1] blocks excitation.
Low Signal	Wrong pH or Salt form error.[1]	Ensure pH is 7.4–8.[1]0. Verify MW calculation (HCl vs Free Base).[1]

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